2-Amino-2-methylbutan-1-ol hydrochloride
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Overview
Description
2-Amino-2-methylbutan-1-ol hydrochloride is a chemical compound with the molecular formula C5H13NO·HCl It is a white crystalline powder that is soluble in water and commonly used in various chemical and pharmaceutical applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Amino-2-methylbutan-1-ol hydrochloride typically involves the reaction of isobutene, chlorine, and methyl cyanide. The process includes the following steps:
Combination Reaction: Isobutene, chlorine, and methyl cyanide are combined in a specific weight ratio to form N-[1-(chloromethyl)propyl] acetyl chloroamine.
First Hydrolysis: N-[1-(chloromethyl)propyl] acetyl chloroamine undergoes hydrolysis to produce N-[1-(chloromethyl)propyl] acetamide.
Second Hydrolysis: The acetamide is further hydrolyzed to yield 2-Amino-2-methylbutan-1-ol.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process is designed to be cost-effective, with high product purity and minimal steps, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-methylbutan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like hydrochloric acid (HCl) or sulfuric acid (H2SO4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines .
Scientific Research Applications
2-Amino-2-methylbutan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is employed in biochemical assays and as a reagent in molecular biology.
Industry: The compound is used in the production of coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Amino-2-methylbutan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify the structure and function of target molecules. Its effects are mediated through the formation of covalent bonds with electrophilic centers in the target molecules .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1-butanol: A similar compound with a different functional group, used in the production of flavors and fragrances.
2-Methyl-2-butanol: Another related compound, known for its use as a solvent and in the synthesis of other chemicals.
Uniqueness
2-Amino-2-methylbutan-1-ol hydrochloride is unique due to its specific structure and reactivity. Its amino and hydroxyl groups confer distinct chemical properties, making it valuable in various synthetic and industrial applications.
Properties
Molecular Formula |
C5H14ClNO |
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Molecular Weight |
139.62 g/mol |
IUPAC Name |
2-amino-2-methylbutan-1-ol;hydrochloride |
InChI |
InChI=1S/C5H13NO.ClH/c1-3-5(2,6)4-7;/h7H,3-4,6H2,1-2H3;1H |
InChI Key |
IITRUVQGNUXQQF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CO)N.Cl |
Origin of Product |
United States |
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